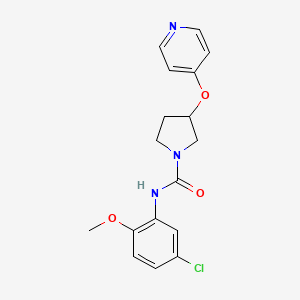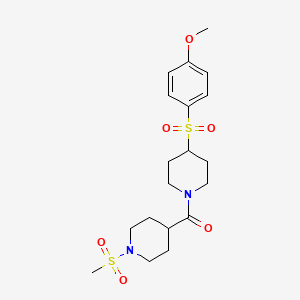
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a piperazine ring and a thiophene ring, making it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, leading to its biological activities.
Biochemical and Physiological Effects:
Studies have shown that (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. The compound has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone in lab experiments is its wide range of biological activities, making it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and potential side effects, which requires further investigation.
Orientations Futures
There are several future directions for research on (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone. One direction is to study its potential use as a diagnostic tool in medical imaging. Another direction is to investigate its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Further research is also needed to determine its toxicity and potential side effects.
Méthodes De Synthèse
The synthesis of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves the reaction of 2-(thiophen-2-yl)acetonitrile with 4-(6-methylpyridazin-3-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone has been studied extensively for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.
Propriétés
IUPAC Name |
[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-11-4-5-13(16-15-11)17-6-8-18(9-7-17)14(19)12-3-2-10-20-12/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPTVEQUWJDNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2802615.png)





![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)



![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)